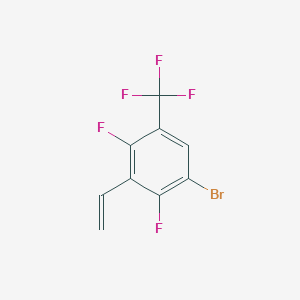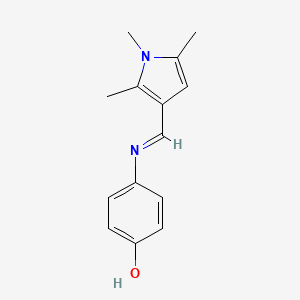
4-Bromo-2-fluoro-5-iodoanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-fluoro-5-iodoanisole is an organohalogen compound with the molecular formula C7H5BrFIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an anisole ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-iodoanisole typically involves multi-step reactions starting from anisole. One common method includes:
Bromination: Anisole is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromoanisole.
Fluorination: The 4-bromoanisole is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.
Iodination: Finally, iodination is carried out using iodine (I2) and a suitable oxidizing agent such as silver trifluoroacetate (AgTFA) to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize by-products.
化学反应分析
Types of Reactions
4-Bromo-2-fluoro-5-iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives such as 4-methoxy-2-fluoro-5-iodobenzene can be formed.
Oxidation Products: Oxidation can yield compounds like 4-bromo-2-fluoro-5-iodophenol.
Reduction Products: Reduction can lead to the formation of 4-bromo-2-fluoro-5-iodoaniline.
科学研究应用
4-Bromo-2-fluoro-5-iodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Bromo-2-fluoro-5-iodoanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
4-Bromo-2-fluoroanisole: Lacks the iodine atom, making it less versatile in certain synthetic applications.
4-Bromo-5-iodoanisole: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoro-5-iodoanisole: Lacks the bromine atom, impacting its use in cross-coupling reactions.
Uniqueness
4-Bromo-2-fluoro-5-iodoanisole is unique due to the presence of three different halogen atoms, which provides a high degree of reactivity and versatility in synthetic chemistry
属性
分子式 |
C7H5BrFIO |
|---|---|
分子量 |
330.92 g/mol |
IUPAC 名称 |
1-bromo-5-fluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |
InChI 键 |
QEQBLDCWBNYXGP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1F)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)

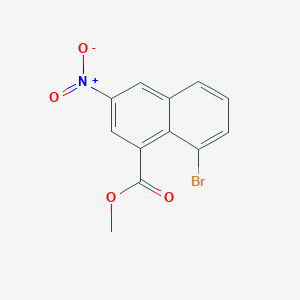
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
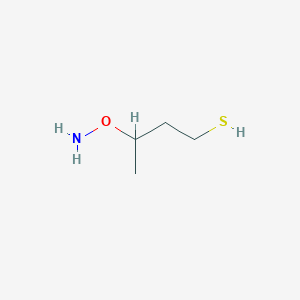
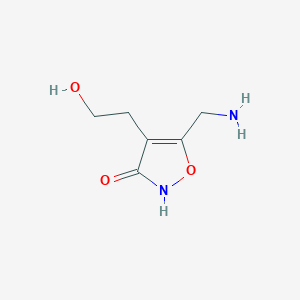
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
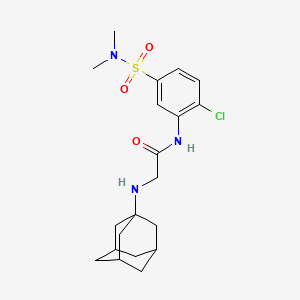
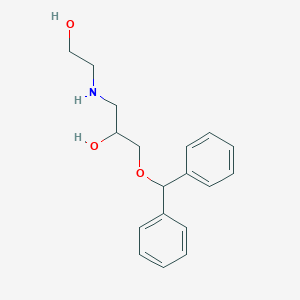
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
